molecular formula C10H13NOS B1596487 2-(4-Methoxyphenyl)-1,3-thiazolane CAS No. 31404-08-7

2-(4-Methoxyphenyl)-1,3-thiazolane

Cat. No. B1596487
Key on ui cas rn: 31404-08-7
M. Wt: 195.28 g/mol
InChI Key: OQFUUZFCTONCOU-UHFFFAOYSA-N
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Patent
US07863313B2

Procedure details

To a solution of p-methoxybenzaldehyde (1.81 g, 13.3 mmol) in ethanol (15 ml) was added dropwise a solution of cysteamine HCl (0.5 g, 4.4 mmol) in water (5 ml) and the solution stirred at RT for 18 h. The bulk of the ethanol was removed by rotary evaporator and the residue was diluted with water (15 ml) and extracted with diethyl ether (3×20 ml) to remove excess aldehyde. The aqueous layer was basified by addition of solid sodium carbonate (0.3 g) causing the product to precipitate out of solution. The precipitate was filtered, washed carefully with water (3×20 ml) and dried in a vacuum desiccator to give 2-(4-methoxyphenyl)-1,3-thiazolane (5) as a white solid (0.55 g, 69%), mp 94-95° (lit mp, 93-94°). 1H nmr (CDCl3, 300 MHz) 2.51, s, NH; 3.05-3.20, m, H4,4,5; 3.64, m, H5; 3.80, s, OMe; 5.23, s, H2; 6.87, d (8.7 Hz), H3′,5′; 7.44, d (8.7), H2′,H6′. ESI (+ve) MS m/z 196 (M+H, 100%).
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.Cl.[NH2:12][CH2:13][CH2:14][SH:15]>C(O)C.O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]2[NH:12][CH2:13][CH2:14][S:15]2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bulk of the ethanol was removed by rotary evaporator
ADDITION
Type
ADDITION
Details
the residue was diluted with water (15 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×20 ml)
CUSTOM
Type
CUSTOM
Details
to remove excess aldehyde
ADDITION
Type
ADDITION
Details
The aqueous layer was basified by addition of solid sodium carbonate (0.3 g)
CUSTOM
Type
CUSTOM
Details
to precipitate out of solution
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed carefully with water (3×20 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1SCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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